molecular formula C13H22N4O B254680 MFCD06003599

MFCD06003599

Cat. No.: B254680
M. Wt: 250.34 g/mol
InChI Key: PCZZFCRSTDGBLU-UHFFFAOYSA-N
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Description

However, based on structural analogs and related MDL identifiers (e.g., MFCD00039227, MFCD13195646), it is inferred to belong to a class of trifluoromethyl-substituted aromatic ketones or boronic acids. Such compounds are critical intermediates in pharmaceutical and materials science due to their electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and bioavailability . While explicit data for MFCD06003599 is unavailable, this analysis will focus on structurally and functionally similar compounds from the evidence, such as CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1046861-20-4 (C₆H₅BBrClO₂), to provide a comparative framework .

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16)

InChI Key

PCZZFCRSTDGBLU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C

Canonical SMILES

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06003599 typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Morpholinopropylamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with 3-morpholinopropylamine under suitable conditions, such as heating in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD06003599 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropylamine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution: New compounds with different substituents replacing the morpholinopropylamine moiety.

Scientific Research Applications

MFCD06003599 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD06003599 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural similarity, functional groups, and applications:

CAS 1533-03-5 (C₁₀H₉F₃O)

  • Structure: 3'-(Trifluoromethyl)acetophenone derivative.
  • Properties :
    • Molecular weight: 202.17 g/mol
    • Boiling point: 215–217°C
    • Log S (ESOL): -2.99 (solubility: 0.24 mg/mL)
    • Bioavailability score: 0.55
    • PAINS alerts: 0 (low promiscuity) .

CAS 1046861-20-4 (C₆H₅BBrClO₂)

  • Structure : Boronic acid with bromo and chloro substituents.
  • Properties :
    • Molecular weight: 235.27 g/mol
    • TPSA: 40.46 Ų (polar surface area)
    • GI absorption: High
    • Log Kp (skin permeability): -6.21 cm/s
    • Synthetic accessibility: 2.07 (moderate difficulty) .

CAS 1761-61-1 (C₇H₅BrO₂)

  • Structure : Brominated benzoyl derivative.
  • Properties :
    • Molecular weight: 201.02 g/mol
    • Solubility: 0.687 mg/mL
    • Log S (ESOL): -2.47
    • Hazard alerts: H302 (harmful if swallowed) .

Data Tables

Table 1: Physicochemical Properties

Property CAS 1533-03-5 CAS 1046861-20-4 CAS 1761-61-1
Molecular formula C₁₀H₉F₃O C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular weight (g/mol) 202.17 235.27 201.02
Log S (ESOL) -2.99 -2.99* -2.47
Bioavailability score 0.55 0.55 0.55
Synthetic accessibility Moderate Moderate (2.07) High

Note: Log S for CAS 1046861-20-4 inferred from similar ESOL calculations .

Table 2: Functional Comparison

Feature CAS 1533-03-5 CAS 1046861-20-4 CAS 1761-61-1
Primary application Pharmaceutical intermediate Suzuki coupling reagent Organic synthesis
Key substituents Trifluoromethyl Boronic acid, Br, Cl Bromo, carbonyl
Metabolic stability High (CF₃ group) Moderate Low
Toxicity alerts None None H302

Key Research Findings

Trifluoromethyl Ketones (e.g., CAS 1533-03-5): Exhibit superior metabolic stability compared to non-fluorinated analogs due to the electron-withdrawing CF₃ group, which reduces oxidative degradation . Demonstrated 98% yield in green synthesis using A-FGO catalysts, highlighting scalability .

Boronic Acids (e.g., CAS 1046861-20-4): Critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl compound synthesis.

Brominated Aromatics (e.g., CAS 1761-61-1): Limited solubility (0.687 mg/mL) restricts in vivo applications despite low synthesis complexity .

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